molecular formula C12H14ClN3 B2908497 5-Chloro-2-(4-cyclopropylidenepiperidin-1-yl)pyrimidine CAS No. 2034282-18-1

5-Chloro-2-(4-cyclopropylidenepiperidin-1-yl)pyrimidine

Cat. No. B2908497
CAS RN: 2034282-18-1
M. Wt: 235.72
InChI Key: ZOHCMMKOLGAOOW-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

This compound participates in nucleophilic aromatic substitution (SNAr) reactions. The activating effect of the ring nitrogen and steric influences of the chlorine atom lead to mixtures of products. Notably, 4-amino derivatives can be isolated in acceptable yields .

Scientific Research Applications

Medicinal Chemistry and Drug Development

5-Chloro-2-(4-cyclopropylidenepiperidin-1-yl)pyrimidine serves as a scaffold for designing novel pharmaceutical compounds. Researchers explore its potential as a core structure for drug development due to its unique properties. By modifying substituents on the pyrimidine ring, scientists can create analogs with improved pharmacological activity, selectivity, and bioavailability. This compound’s structural features make it an attractive starting point for synthesizing new drugs targeting specific diseases or biological pathways .

Anticancer Agents

The pyrimidine ring is a common motif in many anticancer drugs. Researchers investigate derivatives of 5-chloro-2-(4-cyclopropylidenepiperidin-1-yl)pyrimidine for their potential as cytotoxic agents. By introducing specific functional groups, scientists aim to enhance their efficacy against cancer cells while minimizing toxicity to healthy tissues. These efforts contribute to the development of targeted therapies for various cancers .

Agrochemicals

Pyrimidine-based compounds play a role in agriculture. Researchers explore the use of 5-chloro-2-(4-cyclopropylidenepiperidin-1-yl)pyrimidine derivatives as herbicides, fungicides, or insecticides. By understanding their interactions with plant or pest targets, scientists can design effective agrochemicals that promote crop health and yield while minimizing environmental impact .

Materials Science

The unique electronic properties of pyrimidine derivatives make them interesting for materials applications. Researchers investigate 5-chloro-2-(4-cyclopropylidenepiperidin-1-yl)pyrimidine as a building block for organic semiconductors, light-emitting materials, or conductive polymers. These materials find use in electronic devices, sensors, and optoelectronics .

Coordination Chemistry

The nitrogen atoms in the pyrimidine ring can coordinate with metal ions. Scientists explore the complexation behavior of 5-chloro-2-(4-cyclopropylidenepiperidin-1-yl)pyrimidine with transition metals. These complexes may exhibit interesting magnetic, luminescent, or catalytic properties. Understanding these interactions contributes to the field of coordination chemistry .

Nucleoside Analogues

5-Chloro-2-(4-cyclopropylidenepiperidin-1-yl)pyrimidine derivatives may serve as nucleoside analogues. By incorporating them into nucleic acids (DNA or RNA), researchers can study their effects on replication, transcription, and translation processes. These analogues may find applications in antiviral drug development or as tools for understanding nucleic acid biochemistry .

properties

IUPAC Name

5-chloro-2-(4-cyclopropylidenepiperidin-1-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3/c13-11-7-14-12(15-8-11)16-5-3-10(4-6-16)9-1-2-9/h7-8H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOHCMMKOLGAOOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1=C2CCN(CC2)C3=NC=C(C=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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